Methylcyclododecane
Description
Methylcyclododecane is an organic compound with the chemical formula C₁₃H₂₆. It is a derivative of cyclododecane, where one of the hydrogen atoms is replaced by a methyl group. This compound is known for its unique structural properties and is used in various industrial applications.
Properties
CAS No. |
1731-43-7 |
|---|---|
Molecular Formula |
C13H26 |
Molecular Weight |
182.35 g/mol |
IUPAC Name |
methylcyclododecane |
InChI |
InChI=1S/C13H26/c1-13-11-9-7-5-3-2-4-6-8-10-12-13/h13H,2-12H2,1H3 |
InChI Key |
MAJAJAXSPRXRRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCCCCCCCC1 |
Origin of Product |
United States |
Preparation Methods
Methylcyclododecane can be synthesized through several methods. One common synthetic route involves the catalytic trimerization of butadiene to form cyclododecatriene, followed by hydrogenation to produce cyclododecane. The methylation of cyclododecane can then be achieved using methylating agents under specific reaction conditions .
Chemical Reactions Analysis
Oxidation Reactions
Methylcyclododecane undergoes oxidation under controlled conditions to form ketones. For example, oxidation with strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) yields 2-methylcyclododecanone (C₁₃H₂₄O) as a primary product. This reaction proceeds via radical intermediates, where the methyl group adjacent to the cycloalkane ring is selectively oxidized .
Mechanism :
-
Initiation : Homolytic cleavage of oxidizing agents generates radical species.
-
Propagation : Abstraction of a hydrogen atom from the methyl group forms a carbon-centered radical.
-
Termination : Reaction with oxygen or rearrangement stabilizes the product .
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| KMnO₄, acidic aqueous medium | 2-Methylcyclododecanone | 62–75% | |
| CrO₃, acetic acid | 2-Methylcyclododecanone | 55–68% |
Thermal Decomposition
At elevated temperatures (>300°C), this compound undergoes thermal cracking, producing smaller hydrocarbons such as alkenes and alkanes. This process is governed by radical chain mechanisms .
Key Steps :
-
Initiation : Homolytic cleavage of C–C bonds generates methyl and cyclododecyl radicals.
-
Propagation : Radicals abstract hydrogen atoms, leading to β-scission and alkene formation .
| Temperature (°C) | Major Products | Byproducts | Source |
|---|---|---|---|
| 320 | 1-Dodecene, methane | Cyclododecane | |
| 400 | Propene, butane | Cyclic dimers |
Halogenation Reactions
This compound reacts with halogens (Cl₂, Br₂) under UV light via radical substitution, forming 1-chloro(methyl)cyclododecane or brominated analogs. The reaction favors tertiary C–H bonds due to radical stability .
Mechanism :
-
Initiation : UV light cleaves halogen molecules into radicals.
-
Propagation : Radicals abstract hydrogen, forming alkyl halides .
| Halogen | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| Cl₂ | UV, 25°C | 1-Chloro(methyl)cyclododecane | Tertiary > Secondary | |
| Br₂ | UV, 40°C | 1-Bromo(methyl)cyclododecane | Tertiary > Secondary |
Hydrogenation and Ring-Opening
While this compound is fully saturated, catalytic hydrogenation under extreme conditions (e.g., 150 atm H₂, Ni catalyst) can induce ring-opening, yielding n-tridecane . This reaction is rare and requires specialized catalysts .
| Catalyst | Pressure (atm) | Temperature (°C) | Product | Yield | Source |
|---|---|---|---|---|---|
| Ni | 150 | 200 | n-Tridecane | 12–18% |
Radical Chain Reactions
This compound participates in radical-mediated deoxygenation reactions. For instance, treatment with oxalyl chloride (ClCO)₂ and thiols generates deoxygenated hydrocarbons via alkoxycarbonyl radical intermediates .
Example :
-
Substrate : Cholestanol
-
Reagents : Oxalyl chloride, this compound, thiols
-
Product : Deoxygenated cholestane derivatives (41–48% yield) .
Thermodynamic Data
Critical thermodynamic parameters influencing reactivity :
| Property | Value | Unit |
|---|---|---|
| ΔfH° (gas) | -294.29 | kJ/mol |
| ΔvapH° | 45.99 | kJ/mol |
| Boiling Point | 268.86°C | K (542.01) |
| Heat Capacity (Cp, gas) | 454.19–602.01 | J/mol·K |
Scientific Research Applications
Chemical Properties and Structure
Methylcyclododecane (MCD) is characterized by its unique molecular structure, which consists of a twelve-membered carbon ring with a methyl group attached. This structure contributes to its chemical stability and hydrophobic properties, making it suitable for various applications.
Environmental Applications
Volatile Organic Compound Analysis
This compound has been identified as a volatile organic compound (VOC) that can serve as a biomarker in environmental studies. For instance, it has been detected in breath samples as part of diagnostic studies for infectious diseases like tuberculosis. Research indicates that specific VOCs, including this compound, can differentiate between infected and non-infected individuals with high sensitivity and specificity .
Table 1: VOCs Associated with Tuberculosis Diagnosis
| Compound | Sensitivity | Specificity |
|---|---|---|
| This compound | 82% | 92% |
| Naphthalene | 80% | 90% |
| Heptane | 75% | 85% |
Biomedical Research
Biomarker Identification
In biomedical research, this compound is being explored for its potential role as a biomarker in breath analysis for diagnosing infections. The ability to detect this compound in exhaled breath opens avenues for non-invasive diagnostic techniques that could revolutionize how infections are identified and monitored .
Drug Delivery Systems
This compound can be utilized in the formulation of drug delivery systems due to its hydrophobic nature. It can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Research is ongoing to explore its effectiveness in delivering therapeutic agents directly to target sites in the body .
Material Science
Synthesis of Advanced Materials
In material science, this compound is used as a solvent or reactant in the synthesis of advanced materials. Its unique properties facilitate the creation of polymers with specific characteristics suitable for various industrial applications. For example, it can be used to produce polymeric films that exhibit enhanced barrier properties .
Table 2: Properties of this compound-Based Materials
| Property | Value |
|---|---|
| Density | 0.85 g/cm³ |
| Boiling Point | 196 °C |
| Solubility in Water | Insoluble |
Case Studies
Case Study 1: Breath Analysis for Tuberculosis Diagnosis
A study conducted by Beccaria et al. utilized comprehensive gas chromatography to analyze breath samples from individuals with confirmed tuberculosis infections. This compound was among the VOCs identified as significant biomarkers, demonstrating high sensitivity and specificity for distinguishing between infected and non-infected subjects .
Case Study 2: Drug Delivery Applications
Research on drug delivery systems incorporating this compound has shown promise in enhancing the solubility of poorly water-soluble drugs. In vitro studies indicated improved drug release profiles when using this compound as a carrier compared to traditional methods .
Mechanism of Action
The mechanism of action of methylcyclododecane involves its interaction with various molecular targets. In chemical reactions, it acts as a substrate that undergoes transformation through catalytic processes. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Methylcyclododecane is similar to other cycloalkanes, such as cyclododecane and cyclohexane. its unique structure, with a methyl group attached to the cyclododecane ring, gives it distinct properties. Similar compounds include:
Cyclododecane: A parent compound with a similar ring structure but without the methyl group.
Cyclohexane: A smaller cycloalkane with six carbon atoms in the ring.
Cyclooctane: An eight-membered ring compound with properties similar to cyclododecane.
Biological Activity
Methylcyclododecane (MCD) is a cyclic alkane that has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties and diagnostic applications. This article synthesizes current research findings, case studies, and data regarding the biological activity of MCD.
This compound is characterized by its cyclic structure, consisting of twelve carbon atoms in a ring with one methyl group attached. This unique structure contributes to its physical and chemical properties, making it a subject of interest in various scientific studies.
Antimicrobial Activity
Recent studies have highlighted the potential of MCD as an antibacterial agent. A notable investigation involved the isolation of a fosmid clone from Acidocella spp. found in the fluid of the pitcher plant Nepenthes gracilis . This clone exhibited significant antibacterial activity against Klebsiella pneumoniae , a multidrug-resistant pathogen. The analysis revealed that among the secondary metabolites produced by this clone were compounds including 1-ethyl-2-methyl cyclododecane, which may contribute to its antibacterial properties .
Table 1: Antibacterial Activity of this compound
| Compound | Source | Activity Against |
|---|---|---|
| 1-Ethyl-2-methyl cyclododecane | Acidocella spp. (C6 clone) | Klebsiella pneumoniae |
Diagnostic Applications
MCD has also been explored for its diagnostic potential, particularly in breath analysis related to infectious diseases. Studies have shown that volatile organic compounds (VOCs), including MCD, are present in the exhaled breath of patients with pulmonary tuberculosis (TB). These VOCs can serve as biomarkers for diagnosing TB non-invasively. For instance, research identified MCD among other alkanes and aromatic compounds that differentiate between TB-infected individuals and healthy controls .
Case Study: Breath Analysis for TB Diagnosis
A study utilizing comprehensive gas chromatography-time-of-flight mass spectrometry (GC-TOF-MS) analyzed breath samples from individuals with confirmed TB infections. The results indicated that specific VOC profiles, including MCD, could accurately distinguish between infected and non-infected subjects, achieving sensitivities and specificities above 80% .
The mechanisms underlying the antibacterial activity of MCD and its derivatives are not fully elucidated but may involve disruption of bacterial cell membranes or interference with metabolic pathways. The presence of specific genes associated with heme biosynthesis in the aforementioned study suggests a biochemical pathway through which MCD-related compounds exert their effects .
Future Directions
Further research is warranted to explore the full range of biological activities associated with MCD. Potential areas for future investigation include:
- Mechanistic Studies : Detailed studies on how MCD interacts at the cellular level with bacterial membranes.
- Clinical Trials : Evaluating the efficacy of MCD-based compounds in clinical settings for treating infections.
- Broader Applications : Investigating other potential uses in diagnostics beyond infectious diseases.
Q & A
Q. What are the established methods for synthesizing methylcyclododecane, and how can purity be verified?
this compound synthesis typically involves catalytic hydrogenation of methylcyclododecatriene or isomerization of methyl-substituted cyclic hydrocarbons. Purification is achieved via fractional distillation under inert conditions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and gas chromatography-mass spectrometry (GC-MS) to assess purity (>99%). For reproducibility, experimental protocols must detail catalyst ratios, temperature gradients, and inert gas use .
Q. Which analytical techniques are most effective for characterizing this compound in complex mixtures?
GC-MS is optimal for quantifying this compound in mixtures due to its volatility and non-polarity. Differential scanning calorimetry (DSC) can determine melting points and phase transitions, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups. Cross-validation with reference standards is critical to minimize instrumental drift .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Use chemical-resistant gloves (e.g., nitrile) and ensure ventilation to avoid inhalation. Thermal hazards require protective clothing during high-temperature reactions. Contamination risks necessitate strict hygiene practices, including post-handling washes and dedicated lab attire. Safety data sheets (SDS) must be reviewed for spill management and first-aid measures .
Advanced Research Questions
Q. How can computational models predict the conformational stability of this compound?
Molecular dynamics (MD) simulations and density functional theory (DFT) calculations are used to analyze ring strain and torsional angles. Parameters like Gibbs free energy differences between conformers and Boltzmann distributions provide insights into thermodynamic stability. Cross-referencing with X-ray crystallography data validates computational predictions .
Q. What experimental strategies resolve contradictions in reported solubility parameters of this compound?
Discrepancies often arise from solvent polarity variations or temperature inconsistencies. Systematic replication under controlled conditions (e.g., using USP-grade solvents and calibrated thermostats) is advised. Statistical tools like ANOVA can identify significant outliers. Meta-analyses of prior studies should compare measurement techniques (e.g., gravimetric vs. spectroscopic methods) .
Q. How do isotopic labeling studies enhance understanding of this compound degradation pathways?
Deuterated or carbon-13-labeled analogs enable tracking via mass spectrometry. Kinetic isotope effects (KIE) reveal rate-determining steps in oxidation or photodegradation. Coupled with liquid chromatography (LC-MS), this approach identifies transient intermediates and validates proposed mechanisms .
Methodological and Ethical Considerations
What criteria define a robust research question for this compound studies?
Questions must be specific (e.g., "How does steric hindrance affect this compound reactivity?"), researchable (feasible with available techniques), and analytical (testing hypotheses rather than describing phenomena). Avoid overly broad inquiries; instead, focus on gaps like "How do solvent interactions influence its conformational equilibrium?" .
Q. How can researchers ensure ethical data collection in studies involving this compound?
Secure institutional review board (IRB) approval for human subject involvement (e.g., exposure studies). For collaborative work, clarify data ownership and authorship roles upfront. Transparent reporting of conflicts of interest and raw data sharing (via repositories like Zenodo) uphold reproducibility standards .
Data Analysis and Presentation
Q. What statistical methods are appropriate for analyzing this compound’s environmental persistence data?
Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions in biodegradation datasets. Time-series analyses (ARIMA models) predict long-term environmental impacts. Data visualization tools like heatmaps can highlight concentration gradients in ecological samples .
Q. How should conflicting results in catalytic efficiency studies be addressed in publications?
Discuss potential variables (e.g., catalyst aging, substrate impurities) and perform sensitivity analyses. Use supplemental materials to provide raw datasets and replication protocols. Explicitly state limitations and propose follow-up experiments to reconcile discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
